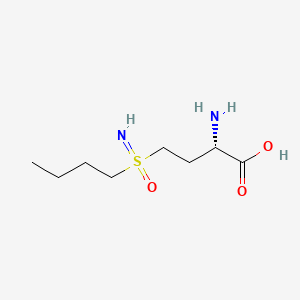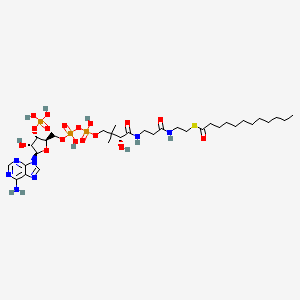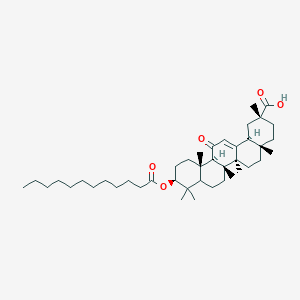
l-Buthionine sulfoximine
Overview
Description
l-Buthionine sulfoximine (BSO) is a sulfoximine derivative that reduces levels of glutathione and is being investigated as an adjunct with chemotherapy in the treatment of cancer . The compound inhibits gamma-glutamylcysteine synthetase, the enzyme required in the first step of glutathione synthesis .
Synthesis Analysis
l-BSO was encapsulated in a folate-targeted generation four polyurea dendrimer (PURE G4 -FA 2) and its release profile was followed for 24 h at pH 7.4 and 37 °C . The protocol uses in situ l-BSO derivatization, by the formation of a catechol-derived orto-quinone, followed by visible detection of the derivative at 503 nm .
Molecular Structure Analysis
The structure of the studied l-BSO derivative was assessed by NMR spectroscopy . It closely resembles the structure of g-glutamylphosphate cysteine adduct .
Chemical Reactions Analysis
Two ternary copper (II) complexes with 2,2′-biquinoline (BQ) and with sulfonamides: sulfamethazine (SMT) or sulfaquinoxaline (SDQ) whose formulae are Cu (SMT) (BQ)Cl and Cu (SDQ) (BQ)Cl·CH3OH, in what follows SMTCu and SDQCu, respectively, induced oxidative stress by increasing ROS level from 1.0 μM and the reduction potential of the couple GSSG/GSH 2 .
Physical And Chemical Properties Analysis
The chemical formula of l-Buthionine sulfoximine is C8H18N2O3S with a molar mass of 222.305 g/mol . It has a density of 1.29 g/mL, a melting point of 215 °C (419 °F; 488 K), and a boiling point of 382.3 °C (720.1 °F; 655.5 K) .
Scientific Research Applications
Ferroptosis Induction in Apoptotic Cells
l-Buthionine sulfoximine (BSO) is used as a selective activator for the induction of ferroptosis, a form of programmed cell death, in rat apoptotic cells. This application is significant in the study of diseases where cell death plays a central role, such as cancer and neurodegeneration .
Inhibition of γ-Glutamylcysteine Synthetase
BSO serves as an inhibitor of γ-glutamylcysteine synthetase, which is crucial for glutathione synthesis. This inhibition is studied to understand its effects on cell viability and the effectiveness of microspore embryogenesis (ME) induction in plants like triticale and barley .
Enhancing Antitumor Effects
When combined with other treatments, BSO can enhance the antitumor effect by inhibiting the production of glutathione (GSH), thus increasing oxidative damage and DNA strand breaks in tumor cells. This leads to cell cycle arrest and potentially reduces tumor viability .
Sensitization to Chemotherapeutic Agents
BSO is reported to increase the sensitivity of cancer cells to chemotherapeutic agents, making it a valuable adjuvant drug in cancer treatment. Its nanoformulations with dendrimers are envisaged as potential chemotherapeutics due to their exceptional drug delivery capabilities .
Inducing Oxidative Stress
By irreversibly inhibiting γ-glutamylcysteine synthetase, BSO induces oxidative stress in cells. This property is utilized to study DNA deletions and other genetic alterations that occur due to oxidative damage .
Mechanism of Action
Target of Action
l-Buthionine sulfoximine (BSO) primarily targets γ-glutamylcysteine synthetase , a key enzyme in glutathione biosynthesis . This enzyme is essential for the first step of glutathione synthesis .
Mode of Action
BSO acts as a potent, fast-acting, and irreversible inhibitor of γ-glutamylcysteine synthetase . By inhibiting this enzyme, BSO blocks the production of glutathione, a critical antioxidant in cells . This inhibition leads to a decrease in cellular glutathione levels .
Biochemical Pathways
The primary biochemical pathway affected by BSO is the glutathione synthesis pathway . Glutathione plays a crucial role in protecting cells from oxidative stress. By inhibiting γ-glutamylcysteine synthetase, BSO disrupts this pathway, leading to a decrease in glutathione levels and an increase in oxidative stress . This increased oxidative stress can lead to DNA damage, cell cycle arrest, and apoptosis .
Pharmacokinetics
BSO exhibits linear pharmacokinetics within the dose range used in clinical studies . The compound is eliminated rapidly from the plasma in a biexponential manner, with the R- (inactive) isomer being eliminated faster than the S- (active) isomer . Renal clearance of both S- and R-isomers approximates glomerular filtration rate and accounts for a significant portion of total clearance .
Result of Action
The primary result of BSO’s action is the induction of oxidative stress in cells due to the depletion of glutathione . This oxidative stress can lead to DNA damage, cell cycle arrest in the G2/M phase, and apoptosis . In cancer cells, this can enhance the cytotoxic effects of chemotherapy and radiation treatments .
Action Environment
The action of BSO can be influenced by various environmental factors. For instance, the presence of other compounds, such as copper complexes, can enhance the effect of BSO on tumor cell viability and oxidative damage . Additionally, the efficacy of BSO can be influenced by the metabolic activity of cells, as cells with higher metabolic activity and thus higher intrinsic rates of reactive oxygen species generation may be more susceptible to the effects of BSO .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, and to avoid eating, drinking, or smoking when using this product .
properties
IUPAC Name |
(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-CVSPRKDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894150 | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | L-Buthionine (SR)-sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |
| Record name | BSO | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/326231%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
l-Buthionine sulfoximine | |
CAS RN |
83730-53-4, 97590-40-4 | |
| Record name | L-Buthionine-S,R-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83730-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthionine sulfoximine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083730534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Buthionine-(S,R)-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-buthionine sulfoximine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83730-53-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIONINE SULFOXIMINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEY8DZS103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















